
Methyl (4S)-4-(dimethylamino)-L-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4S)-4-(dimethylamino)-L-prolinate is a chemical compound that belongs to the class of amino acid derivatives It is a methyl ester of (4S)-4-(dimethylamino)-L-proline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4S)-4-(dimethylamino)-L-prolinate typically involves the esterification of (4S)-4-(dimethylamino)-L-proline. One common method is the reaction of (4S)-4-(dimethylamino)-L-proline with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts such as solid acid catalysts can reduce the environmental impact of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4S)-4-(dimethylamino)-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl (4S)-4-(dimethylamino)-L-prolinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (4S)-4-(dimethylamino)-L-prolinate involves its interaction with specific molecular targets. For example, in biological systems, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (4S)-4-(dimethylamino)-L-proline: The parent compound without the ester group.
Methyl (4S)-4-(dimethylamino)-D-prolinate: The enantiomer of the compound.
Methyl (4S)-4-(dimethylamino)-L-prolinamide: An amide derivative of the compound.
Uniqueness
Methyl (4S)-4-(dimethylamino)-L-prolinate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H16N2O2 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
methyl (2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-10(2)6-4-7(9-5-6)8(11)12-3/h6-7,9H,4-5H2,1-3H3/t6-,7-/m0/s1 |
Clave InChI |
QJZKXMHMKDYEDH-BQBZGAKWSA-N |
SMILES isomérico |
CN(C)[C@H]1C[C@H](NC1)C(=O)OC |
SMILES canónico |
CN(C)C1CC(NC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11759640.png)
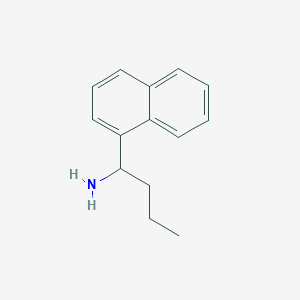
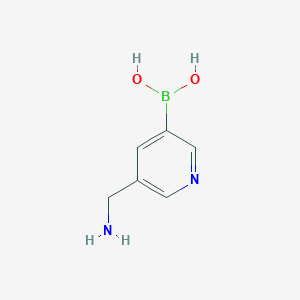

![[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759651.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759653.png)
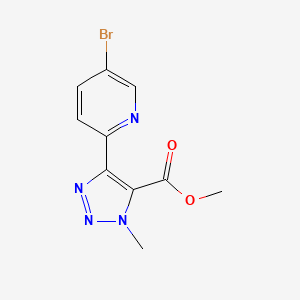

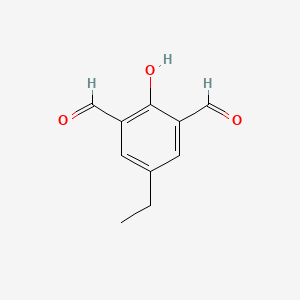
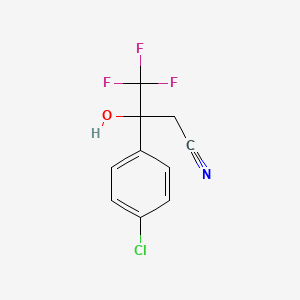
![[Ethyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759705.png)

![(2S)-2-[(2S)-2-aminopropanamido]-3-{[(2R,3R)-3-carbamoyloxiran-2-yl]formamido}propanoic acid](/img/structure/B11759712.png)
